molecular formula C8H17O6P B3055776 Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester CAS No. 66802-68-4

Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester

Cat. No.: B3055776
CAS No.: 66802-68-4
M. Wt: 240.19 g/mol
InChI Key: BOUKCOCRJJHYDR-UHFFFAOYSA-N
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Description

Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (CAS 867-13-0), commonly known as triethyl phosphonoacetate, is an organophosphorus compound with the molecular formula C₈H₁₇O₅P and a molecular weight of 224.193 g/mol . Structurally, it consists of a phosphonoacetate backbone substituted with three ethoxy groups (Figure 1). This compound is widely utilized in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, where it serves as a reagent for forming α,β-unsaturated esters . Its high solubility in polar aprotic solvents (e.g., DMF, THF) and stability under mild reaction conditions make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O6P/c1-4-11-8(9)7-14-15(10,12-5-2)13-6-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUKCOCRJJHYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446899
Record name Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66802-68-4
Record name Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester typically involves the reaction of diethyl phosphite with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

(C2H5O)2P(O)H+BrCH2CO2C2H5(C2H5O)2P(O)CH2CO2C2H5+HBr(C_2H_5O)_2P(O)H + BrCH_2CO_2C_2H_5 \rightarrow (C_2H_5O)_2P(O)CH_2CO_2C_2H_5 + HBr (C2​H5​O)2​P(O)H+BrCH2​CO2​C2​H5​→(C2​H5​O)2​P(O)CH2​CO2​C2​H5​+HBr

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Addition Reactions: Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester acts as a nucleophile in various addition reactions. For example, it can react with aldehydes and ketones in the Horner-Wadsworth-Emmons reaction to form alkenes.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of phosphonic acid derivatives and ethanol.

    Esterification: It can participate in esterification reactions with alcohols to form different esters.

Common Reagents and Conditions

    Bases: Sodium hydride, potassium tert-butoxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Tetrahydrofuran, dichloromethane

Major Products Formed

    Alkenes: Formed via the Horner-Wadsworth-Emmons reaction

    Phosphonic Acids: Formed via hydrolysis

    Various Esters: Formed via esterification

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its phosphinyl group enhances the biological activity of drugs, making it a valuable component in medicinal chemistry. For instance, modifications of acetic acid derivatives have been explored for their potential in anti-cancer and anti-viral therapies. Research indicates that compounds with phosphinyl groups can exhibit improved pharmacokinetics and bioavailability compared to their non-phosphorylated counterparts .

1.2. Targeted Drug Delivery

Acetic acid esters are often employed in the formulation of drug delivery systems. The incorporation of [(diethoxyphosphinyl)oxy]- groups can enhance the solubility and stability of active pharmaceutical ingredients (APIs). This modification allows for better encapsulation in liposomes or nanoparticles, improving the targeted delivery of drugs to specific tissues or cells .

Agricultural Applications

2.1. Pesticide Development

The compound has been investigated for its potential use in developing novel pesticides. The phosphinyl moiety contributes to the efficacy of agrochemicals by enhancing their ability to penetrate plant tissues and target pests more effectively. Research has shown that such compounds can lead to increased crop yields while minimizing environmental impact due to reduced application rates .

2.2. Fertilizer Formulation

In agricultural chemistry, acetic acid esters are also being explored as components in slow-release fertilizers. The diethoxyphosphinyl group can modify the release profile of nutrients, ensuring a steady supply to plants over time, which is crucial for optimizing growth and productivity .

Materials Science Applications

3.1. Polymer Chemistry

Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester is being researched for its role in polymer synthesis. Its ability to act as a reactive diluent or modifier can influence the properties of polymers, such as flexibility, thermal stability, and mechanical strength. These modifications are essential for developing advanced materials used in coatings, adhesives, and composites .

3.2. Surface Modification

The compound can be utilized for surface modification processes in materials science. By applying this ester to surfaces, researchers can enhance adhesion properties or introduce specific functional groups that improve compatibility with other materials or coatings .

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry reported on the synthesis of a series of phosphonates derived from acetic acid esters that showed promising anti-cancer activity in vitro. The incorporation of the diethoxyphosphinyl group was found to significantly enhance cytotoxicity against several cancer cell lines compared to non-phosphorylated analogs .

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing diethoxyphosphinyl esters exhibited increased efficacy against common agricultural pests while reducing toxicity to beneficial insects. Field trials indicated a marked improvement in crop health and yield when these compounds were employed as part of an integrated pest management strategy .

Mechanism of Action

The mechanism of action of acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester primarily involves its role as a nucleophile in various chemical reactions. In the Horner-Wadsworth-Emmons reaction, the compound reacts with aldehydes or ketones to form a stabilized carbanion intermediate, which then undergoes elimination to form the desired alkene product. The reaction mechanism can be summarized as follows:

    Formation of Carbanion: The base deprotonates the phosphonate ester, forming a carbanion.

    Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

    Elimination: The intermediate undergoes elimination to form the alkene product and a phosphonate byproduct.

Comparison with Similar Compounds

Table 1: Key Properties of Phosphonoacetate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Triethyl phosphonoacetate 867-13-0 C₈H₁₇O₅P 224.193 Diethoxyphosphinyl, ethyl ester Horner-Wadsworth-Emmons reagent
Ethyl (diphenylphosphoryl)acetate 6361-05-3 C₁₆H₁₇O₃P 288.283 Diphenylphosphoryl, ethyl ester Catalysis, ligand synthesis
Methyl diethylphosphonoacetate 1596-84-5 C₇H₁₅O₅P 210.166 Diethoxyphosphinyl, methyl ester Polymer modification
Ethyl diphenyl Phosphonoacetate 16139-79-0 C₁₆H₁₇O₅P 320.283 Diphenoxyphosphinyl, ethyl ester Specialty chemical synthesis
Triethyl 2-ethoxy Phosphonoacetate 13676-06-7 C₁₀H₂₁O₆P 276.240 Ethoxy-diethoxyphosphinyl, ethyl ester Bioactive molecule synthesis

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups: The diethoxyphosphinyl group in triethyl phosphonoacetate enhances its electrophilicity, facilitating nucleophilic attacks in coupling reactions. In contrast, diphenylphosphoryl substituents (e.g., in Ethyl (diphenylphosphoryl)acetate) introduce steric bulk and electron-withdrawing effects, slowing reactivity but improving selectivity in asymmetric syntheses.
  • Ester Group Variations: Replacing the ethyl ester with a methyl group (Methyl diethylphosphonoacetate) reduces steric hindrance, enabling faster reaction kinetics in esterifications.

Biological Activity

Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester, also known as diethoxyphosphoryl acetic acid ethyl ester, is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of phosphonic acid derivatives, which are known for diverse therapeutic applications, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, presenting data from various studies, case analyses, and research findings.

Chemical Structure

The chemical structure of diethoxyphosphoryl acetic acid ethyl ester can be represented as follows:

C6H13O5P\text{C}_6\text{H}_{13}\text{O}_5\text{P}

This structure features a phosphonic acid moiety linked to an acetic acid backbone through an ether bond.

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

  • Antioxidant Activity : Phosphonic acid derivatives have been shown to exhibit significant antioxidant properties, which can help in mitigating oxidative stress in biological systems.
  • Antimicrobial Activity : Studies indicate that compounds with similar structures possess notable antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study 1: Antioxidant Properties

A study evaluating the antioxidant capacity of various phosphonic acid derivatives found that diethoxyphosphoryl compounds exhibited significant free radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify the antioxidant potential, revealing that these compounds effectively reduced oxidative stress markers in vitro.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of diethoxyphosphoryl acetic acid ethyl ester demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, showing promising results comparable to established antibiotics.

Case Study 3: Anti-inflammatory Activity

In a model of induced inflammation, the administration of diethoxyphosphoryl acetic acid ethyl ester resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6. These findings suggest that this compound may modulate inflammatory pathways effectively.

Research Findings

  • Antioxidant Mechanisms : The mechanisms underlying the antioxidant activity include the ability to donate electrons and neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage.
  • Synergistic Effects : When combined with other bioactive compounds, diethoxyphosphoryl acetic acid ethyl ester displayed enhanced antimicrobial activity, suggesting potential for synergistic formulations in therapeutic applications.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and bioavailability profiles for this compound when administered orally.

Q & A

Q. What are the established synthetic routes for preparing acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester?

The compound is synthesized via esterification reactions involving phosphoric acid derivatives and alcohols. A common method involves the reaction of diethyl phosphite with ethyl bromoacetate under basic conditions, followed by purification via fractional distillation . Phosphate ester formation typically requires catalysts like iodine or Lewis acids to enhance reaction efficiency .

Q. How can researchers confirm the structural identity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 31^{31}P NMR is critical for identifying the phosphorus environment (expected δ ~20–25 ppm for diethyl phosphonate derivatives). 1^{1}H and 13^{13}C NMR confirm ester linkages and alkyl chain integrity .
  • GC-MS : Used to verify purity and molecular ion peaks (expected m/z ~276 for C8_8H17_{17}O6_6P) .
  • FT-IR : Peaks at 1250–1200 cm1^{-1} (P=O) and 1050–1000 cm1^{-1} (P-O-C) confirm phosphoester bonds .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

The diethoxyphosphinyl group acts as a leaving group, facilitating nucleophilic displacement at the α-carbon. For example, in cross-coupling reactions, palladium catalysts enable substitution with aryl or alkyl nucleophiles. Researchers should optimize reaction conditions (e.g., solvent polarity, base strength) to minimize side reactions like hydrolysis . Kinetic studies using 31^{31}P NMR can track intermediate formation .

Q. How does the steric and electronic profile of this compound influence its stability under varying pH conditions?

The ester is stable in anhydrous, neutral conditions but hydrolyzes under acidic or alkaline conditions. Hydrolysis rates increase with pH > 9 due to hydroxide ion attack on the phosphorus center. Stability studies should employ HPLC or 31^{31}P NMR to quantify degradation products . Pre-formulation assessments must account for temperature and solvent effects .

Q. How can researchers resolve contradictions in reported reactivity data across studies?

Discrepancies often arise from variations in:

  • Purity : Commercial batches may contain residual solvents (e.g., ethanol) that alter reactivity .
  • Reaction conditions : Trace moisture or oxygen can deactivate catalysts. Replicate experiments under inert atmospheres (N2_2/Ar) and validate reagent dryness .
  • Analytical thresholds : Low sensitivity in GC-MS or NMR may miss minor byproducts. Use high-resolution MS or 2D NMR for comprehensive profiling .

Q. What computational methods are suitable for predicting the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) calculations can model:

  • Transition states in nucleophilic substitutions (e.g., Fukui indices for electrophilic sites).
  • Solvent effects via COSMO-RS simulations.
  • Non-covalent interactions (e.g., hydrogen bonding with catalysts) using Molecular Dynamics (MD) .

Methodological and Safety Considerations

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., ethyl acetate).
  • Waste disposal : Neutralize acidic hydrolysis products before disposal, adhering to EPA guidelines .

Q. How can researchers design experiments to assess environmental impact?

  • Ecotoxicity assays : Use Daphnia magna or algal models to evaluate acute toxicity (EC50_{50}).
  • Degradation studies : Monitor hydrolysis half-lives in simulated natural waters (pH 5–9) via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Reactant of Route 2
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Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester

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